

ZK824190 Hydrochloride: A Technical Guide to its Preclinical Profile

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Compound of Interest

Compound Name: ZK824190 hydrochloride

Cat. No.: B15576425

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding **ZK824190 hydrochloride**. It is intended for informational purposes for research, scientific, and drug development professionals. A comprehensive safety and toxicology assessment requires access to proprietary internal studies, which are not publicly available. The information contained herein should not be considered a complete toxicological profile.

Introduction

ZK824190 hydrochloride is a selective, orally available inhibitor of the urokinase plasminogen activator (uPA).^{[1][2][3]} uPA is a serine protease that plays a critical role in the activation of plasminogen to plasmin, a key enzyme involved in fibrinolysis and extracellular matrix degradation. Due to its role in these processes, uPA has been investigated as a therapeutic target in various pathologies, including multiple sclerosis.^{[1][2]} **ZK824190 hydrochloride** was developed by Berlex Biosciences as a potential therapeutic agent for this condition.

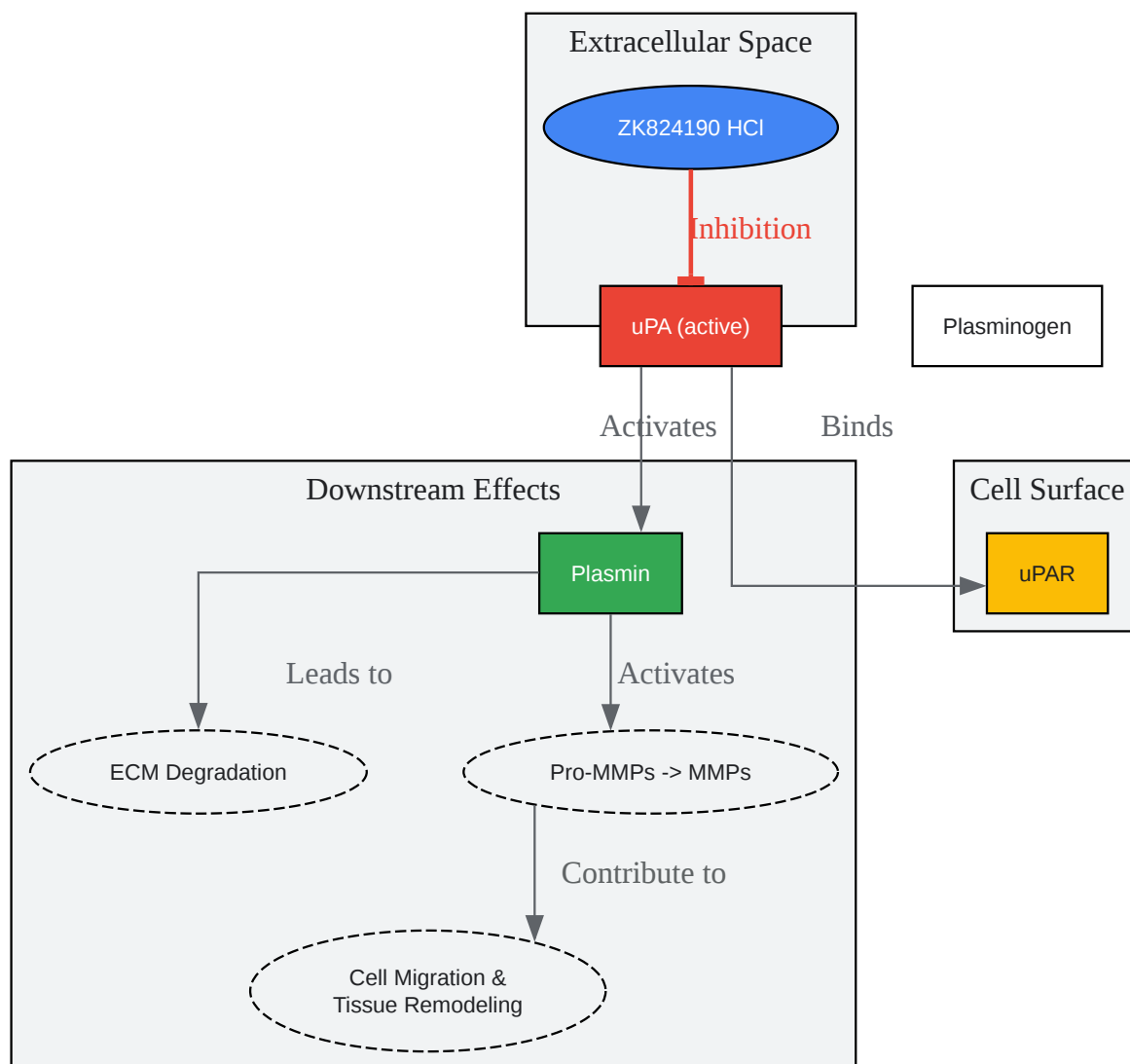
Pharmacological Data

The available pharmacological data for ZK824190 and its hydrochloride salt are summarized below. This information is primarily derived from preclinical studies and commercial supplier information.

Parameter	Value	Species	Source
IC50 (uPA)	237 nM	-	[1] [2] [3]
IC50 (tPA)	1600 nM	-	[1] [2] [3]
IC50 (Plasmin)	1850 nM	-	[1] [2] [3]
Oral Bioavailability (F)	55%	Rat (EAE model)	[1]
Cmax	0.64 µg/mL	Rat (EAE model)	[1]
AUC	2.2 h*µg/mL	Rat (EAE model)	[1]
Half-life (T1/2)	2.8 hours	Rat (EAE model)	[1]

Mechanism of Action: uPA Signaling Pathway

ZK824190 hydrochloride exerts its effect by inhibiting the enzymatic activity of urokinase plasminogen activator (uPA). The binding of active uPA to its receptor (uPAR) on the cell surface localizes proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade components of the extracellular matrix and activate other proteases, such as matrix metalloproteinases (MMPs). This cascade is implicated in processes like cell migration and tissue remodeling. By inhibiting uPA, **ZK824190 hydrochloride** blocks these downstream effects.



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Caption: Inhibition of the uPA signaling cascade by **ZK824190 hydrochloride**.

Safety and Toxicology Data

A thorough review of publicly available literature and safety data sheets indicates a significant lack of quantitative toxicological data for **ZK824190 hydrochloride**. The Safety Data Sheet

(SDS) provided by commercial supplier TargetMol repeatedly states "no data available" for the following critical endpoints^[4]:

- Acute toxicity (oral, dermal, inhalation)
- Skin corrosion/irritation
- Serious eye damage/irritation
- Respiratory or skin sensitization
- Germ cell mutagenicity
- Carcinogenicity
- Reproductive toxicity
- Specific target organ toxicity (single and repeated exposure)

The absence of this information in the public domain prevents a detailed assessment of the toxicological profile of **ZK824190 hydrochloride**.

Experimental Protocols

Detailed experimental protocols for toxicological studies of **ZK824190 hydrochloride** are not available in the public literature. The primary research publication focused on the discovery and efficacy of related uPA inhibitors provides some insight into the in vivo models used for efficacy assessment, but not for safety evaluation.

Efficacy Study in Experimental Autoimmune Encephalomyelitis (EAE) Rat Model (for a related compound): While specific to a related compound (ZK824859), the methodology reported by Islam et al. (2018) provides a framework for the type of in vivo studies conducted by the developing company, Berlex Biosciences. These studies involved the induction of EAE in rats, followed by oral administration of the compound. The primary endpoints were clinical scores related to disease progression. Pharmacokinetic parameters were also determined in this model. It is plausible that any non-clinical safety studies would have been conducted in similar rodent models.

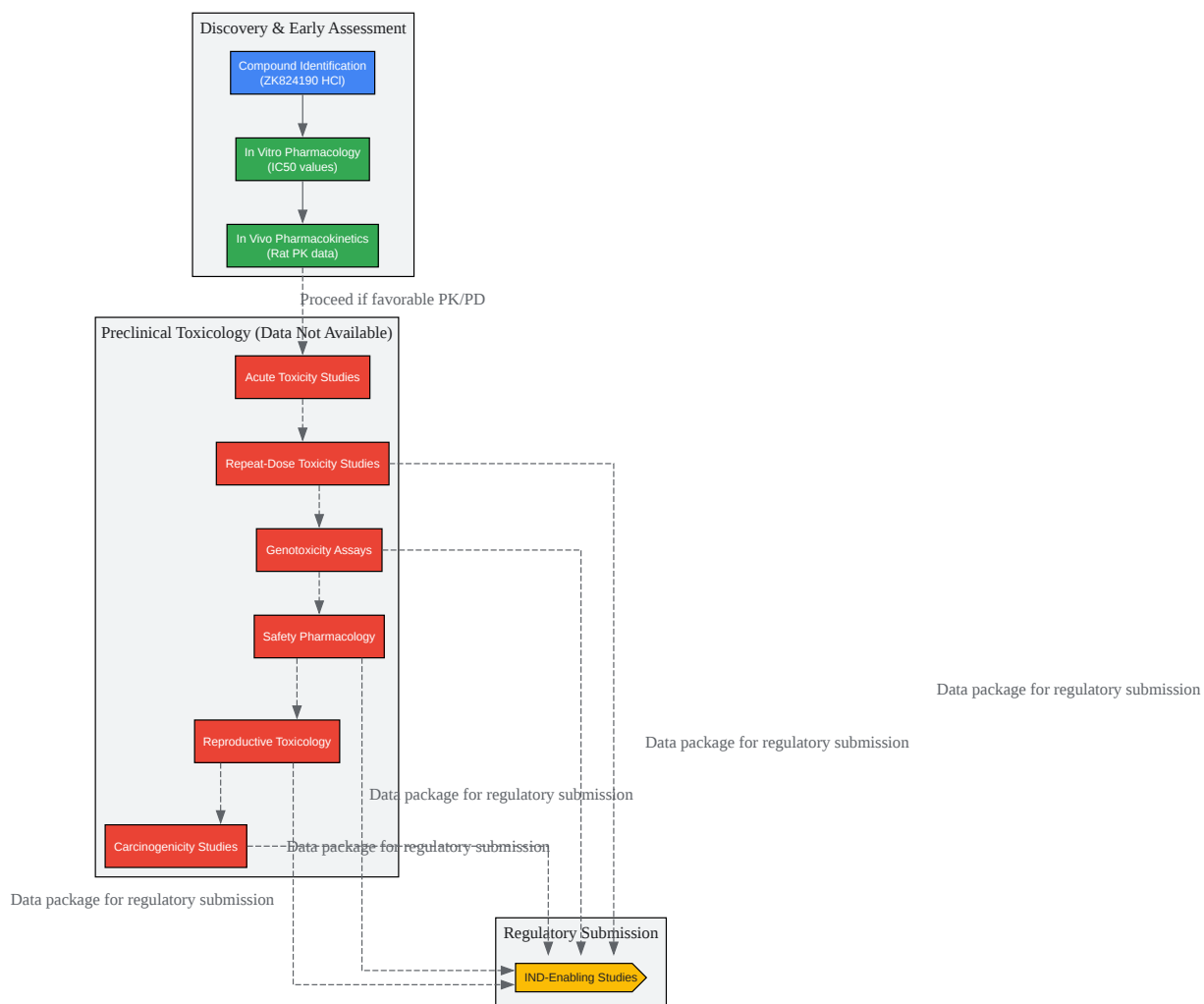
Handling and Safety Precautions

Given the lack of specific toxicity data, **ZK824190 hydrochloride** should be handled with caution in a laboratory setting, adhering to standard practices for handling research chemicals of unknown toxicity. The following precautions, based on the available Safety Data Sheet, are recommended^[4]:

- Engineering Controls: Use in a well-ventilated area, such as a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.
 - Skin Protection: Wear protective gloves and a lab coat.
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- First Aid Measures:
 - Inhalation: Move to fresh air.
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse with plenty of water for at least 15 minutes.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.

Logical Workflow for Preclinical Safety Assessment

The standard workflow for assessing the preclinical safety of a novel compound like **ZK824190 hydrochloride** would typically follow a tiered approach. The diagram below illustrates a generalized workflow. The available information for **ZK824190 hydrochloride** is limited to the initial stages of this process.



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Caption: Generalized workflow for preclinical safety assessment of a new chemical entity.

Conclusion

ZK824190 hydrochloride is a selective uPA inhibitor with demonstrated oral bioavailability in a preclinical model. While its pharmacological activity is documented, there is a notable absence of publicly available safety and toxicology data. This information gap is a critical consideration for any further research or development involving this compound. Researchers and drug development professionals should proceed with caution, adhering to stringent safety protocols, and acknowledge that a comprehensive risk assessment cannot be completed without access to detailed preclinical toxicology studies.

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- To cite this document: BenchChem. [ZK824190 Hydrochloride: A Technical Guide to its Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576425#zk824190-hydrochloride-safety-and-toxicology-data]

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